(1H-Indazol-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1H-Indazol-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2N3 . It has a molecular weight of 234.13 . This compound is related to the class of organic compounds known as indazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a indazole ring attached to a methanamine group . The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Scientific Research Applications
Catalysis and Synthetic Applications
- Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, which share structural similarities with indazole derivatives, have been utilized in efficient transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
- Antimicrobial Quinoline Derivatives : A series of quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to indazole compounds, were synthesized and showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Pharmacological Profiles
- 5-HT2C Receptor Agonists : Compounds like YM348, which contain structural motifs similar to indazole, have been explored for their pharmacological profiles as 5-HT2C receptor agonists, with potential implications in treating conditions like depression and erectile dysfunction (Kimura et al., 2004).
Neuroprotection and Sodium Channel Modulation
- Voltage-Dependent Sodium Channel Modulators : Oxadiazolylindazole compounds, sharing a core indazole structure, have been identified as neuroprotective voltage-dependent sodium channel modulators, offering insights into the development of treatments for neurological conditions (Clutterbuck et al., 2009).
Energy and Environmental Applications
- Carbon Dioxide Methanation : Research on carbon dioxide methanation over Ni catalysts supported on various metal oxides contributes to understanding how structural variations, including those related to indazole derivatives, affect catalytic activity and efficiency in environmental applications (Muroyama et al., 2016).
Properties
IUPAC Name |
1H-indazol-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKQUSIGWEJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.